molecular formula C13H17NO2 B13884621 2-Propyl-1,2,3,4-tetrahydro-6-isoquinolinecarboxylic acid

2-Propyl-1,2,3,4-tetrahydro-6-isoquinolinecarboxylic acid

Cat. No.: B13884621
M. Wt: 219.28 g/mol
InChI Key: ORROXXNZRLJMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-propyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic drugs. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for synthesizing the tetrahydroisoquinoline core . This method typically involves the reaction of a benzylamine derivative with an aldehyde under acidic conditions, followed by cyclization and oxidation steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-propyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Alkaline potassium permanganate (KMnO4)

    Reduction: Hydrogen gas (H2) with a palladium catalyst

    Substitution: Various electrophiles and nucleophiles under appropriate conditions

Major Products

    Oxidation: Pyridine-3,4-dicarboxylic acid (dipicolinic acid)

    Reduction: Tetrahydroisoquinoline derivatives

    Substitution: Functionalized isoquinoline derivatives

Scientific Research Applications

2-propyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-propyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-propyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-propyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid

InChI

InChI=1S/C13H17NO2/c1-2-6-14-7-5-10-8-11(13(15)16)3-4-12(10)9-14/h3-4,8H,2,5-7,9H2,1H3,(H,15,16)

InChI Key

ORROXXNZRLJMTC-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2=C(C1)C=CC(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.